molecular formula C14H12N2O3 B12403424 Parp10-IN-3

Parp10-IN-3

Cat. No.: B12403424
M. Wt: 256.26 g/mol
InChI Key: PMOXYDXLQIUWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Parp10-IN-3 is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase 10 (PARP10), which belongs to the PARP family of proteins. These proteins are involved in various cellular processes, including DNA repair, transcription, and cell death. This compound specifically inhibits the mono-ADP-ribosylation activity of PARP10, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp10-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Parp10-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Parp10-IN-3 has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Mechanism of Action

Parp10-IN-3 exerts its effects by selectively inhibiting the mono-ADP-ribosylation activity of PARP10. This inhibition disrupts the transfer of ADP-ribose residues from nicotinamide adenine dinucleotide (NAD+) to target proteins, affecting various cellular processes. The molecular targets of this compound include proteins involved in DNA repair, transcription, and cell cycle regulation. By inhibiting PARP10, this compound can modulate these pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Parp10-IN-3 is unique in its selective inhibition of PARP10, whereas other PARP inhibitors like Olaparib and Rucaparib target multiple PARP family members. This selectivity makes this compound a valuable tool for studying the specific functions of PARP10 without affecting other PARP proteins .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

3-(4-carbamoylphenoxy)benzamide

InChI

InChI=1S/C14H12N2O3/c15-13(17)9-4-6-11(7-5-9)19-12-3-1-2-10(8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)

InChI Key

PMOXYDXLQIUWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N)C(=O)N

Origin of Product

United States

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